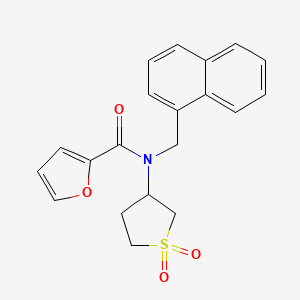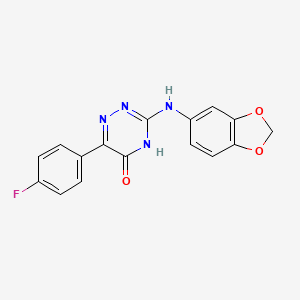
1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol is a complex organic compound that features a tetrahydrofuran ring attached to a tetraaza-fluorene core with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol typically involves multi-step organic reactions. One common approach is the functionalization of tetrahydrofuran derivatives through cascade reactions. This process may include the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve the use of sulfonates and other reagents to facilitate the synthesis of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tetrahydrofuran ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include disulfides, sulfonic acids, alcohols, amines, and substituted tetrahydrofuran derivatives. These products can be further utilized in various applications depending on their functional properties .
Applications De Recherche Scientifique
1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, solvents, and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The tetrahydrofuran ring and tetraaza-fluorene core contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural (HMF) share structural similarities and are used in similar applications.
Uniqueness
1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol is unique due to its combination of a tetrahydrofuran ring, tetraaza-fluorene core, and thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
851169-13-6 |
|---|---|
Formule moléculaire |
C14H14N4OS |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C14H14N4OS/c20-14-17-16-12-10-5-1-2-6-11(10)15-13(12)18(14)8-9-4-3-7-19-9/h1-2,5-6,9,15H,3-4,7-8H2 |
Clé InChI |
WECBHQVZUSJOON-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2C3=C(C4=CC=CC=C4N3)N=NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
![Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-](/img/structure/B12124824.png)
![6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124832.png)


![methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12124846.png)
![2-[2-(Methylthio)-4-thiazolyl]acetic Acid](/img/structure/B12124863.png)




